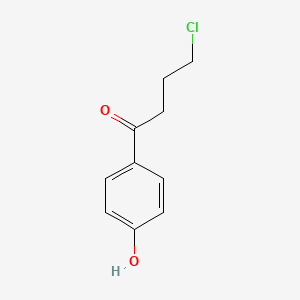

4-Chloro-4'-hydroxybutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(4-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCPODPQEZHXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221725 | |

| Record name | 4-Chloro-4'-hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-55-2 | |

| Record name | 4-Chloro-1-(4-hydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-hydroxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7150-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-hydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybutyrophenone, a bifunctional organic molecule of significant interest in synthetic chemistry. We will delve into its core properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights to support its application in research and development.

Core Molecular Characteristics

This compound, also known by its IUPAC name 4-chloro-1-(4-hydroxyphenyl)butan-1-one, is a solid, beige powder.[1] Its structure is characterized by a butyrophenone core with two key functional groups: a hydroxyl group on the phenyl ring and a terminal chloro group on the butyryl chain. This dual functionality makes it a versatile intermediate for constructing more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7150-55-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3][4] |

| Molecular Weight | 198.65 g/mol | [3][4] |

| Appearance | Beige Powder/Solid | [1][5] |

| Melting Point | 109-116 °C (range) | [6] |

| Boiling Point | ~285.11 °C (rough estimate) | N/A |

| Density | ~1.17 g/cm³ (rough estimate) | N/A |

| InChIKey | HZCPODPQEZHXHM-UHFFFAOYSA-N | [6] |

| Canonical SMILES | O=C(C1=CC=C(O)C=C1)CCCCl | [6] |

Synthesis Pathway: Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride.[7][8] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion.

The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions, yielding the desired 4'-hydroxy product.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (e.g., AlCl₃): Essential for generating the acylium ion electrophile, which is reactive enough to attack the aromatic ring. An excess of catalyst is often required as the phenolic hydroxyl group can coordinate with the Lewis acid.[9]

-

Inert Solvent: A solvent like a halogenated hydrocarbon (e.g., dichloromethane, dichloroethane) or carbon disulfide is used as it does not react under the strong acidic conditions.[10]

-

Low Temperature Control: The reaction is often initiated at low temperatures (e.g., below 10°C) to manage its exothermic nature and to minimize potential side reactions, such as intramolecular cyclization of the product to form α-tetralone.[8]

Generalized Synthesis Protocol

This protocol is a generalized representation based on established Friedel-Crafts principles. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath.

-

Reactant Addition: Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the stirred catalyst suspension, maintaining a low temperature.

-

Phenol Addition: Add a solution of phenol dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below a specified limit (e.g., 10°C).[8]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature for several hours to ensure the reaction goes to completion.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its two distinct reactive sites—the alkyl chloride and the phenolic hydroxyl group—allow for sequential, selective modifications to build more complex molecular architectures.

While direct applications are not extensively documented in peer-reviewed literature, its structural motifs are present in various pharmacologically active compounds. It is crucial to distinguish this compound from its close analogs to ensure scientific accuracy:

-

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2): This is a well-known intermediate in the synthesis of several butyrophenone-class antipsychotic drugs, including haloperidol and droperidol.[11][12][13] The fluorine atom in this analog is a key component of the final drug structure.

-

4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3): This compound, which has a benzophenone core instead of a butyrophenone core, is a critical intermediate for producing the lipid-lowering drug Fenofibrate.[14]

The subject of this guide, this compound (CAS 7150-55-2), serves as a potential precursor for novel derivatives in medicinal chemistry and materials science. The terminal chloride can be displaced by various nucleophiles, and the hydroxyl group can be alkylated or esterified, opening pathways for creating diverse chemical libraries.

Analytical Methodologies

To ensure the identity, purity, and quality of this compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

A reverse-phase (RP) HPLC method can effectively separate the compound from starting materials and potential byproducts. [N/A]

Self-Validating System Logic:

-

Column Choice: A C18 or similar nonpolar stationary phase is chosen because the analyte is moderately polar.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidified aqueous buffer (e.g., water with phosphoric or formic acid) is used. The acetonitrile serves as the strong eluent, while the acid protonates the phenolic hydroxyl group to ensure a consistent charge state and sharp peak shape.

-

Detection: A UV detector set to the compound's absorbance maximum (λ-max) provides sensitive and linear detection.

HPLC Analysis Protocol

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the experimental sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent reverse-phase column. [N/A]

-

Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (for UV) or 0.1% formic acid (for MS-compatibility). [N/A]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at the appropriate wavelength.

-

-

Data Acquisition: Inject the standards and sample onto the HPLC system.

-

Analysis: Integrate the peak corresponding to this compound. Determine purity by calculating the area percentage of the main peak. Quantify the sample against the calibration curve generated from the reference standards.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. It is classified as an irritant.

Table 2: Safety and Handling Information

| Category | Information | Source(s) |

| GHS Signal Word | Warning | [1] |

| Physical State | Powder Solid | [1] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |

| Precautionary Measures | Wear suitable protective clothing, gloves, and eye/face protection. | N/A |

| First Aid (Eyes) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |

References

- 1. This compound | 7150-55-2 [chemicalbook.com]

- 2. This compound | 7150-55-2 [amp.chemicalbook.com]

- 3. This compound | 7150-55-2 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 02-B25543 - 4-chloro-4-hydroxybutyrophenone | 7150-55-2 [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. cphi-online.com [cphi-online.com]

- 13. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-4'-hydroxybutyrophenone from 4-Chlorobutyronitrile

This guide provides a comprehensive overview of the synthesis of 4-Chloro-4'-hydroxybutyrophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the application of the Houben-Hoesch reaction, a classic and effective method for the acylation of phenols with nitriles. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, actionable protocols.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of various more complex molecules. Its bifunctional nature, possessing both a halogenated alkyl chain and a phenolic hydroxyl group, allows for a diverse range of subsequent chemical transformations. This makes it a sought-after intermediate in the development of novel therapeutic agents and other high-value chemical entities. The synthesis of this compound from readily available starting materials like 4-chlorobutyronitrile and phenol is, therefore, a process of significant industrial and academic interest.

The Synthetic Strategy: The Houben-Hoesch Reaction

The most direct and established route for the synthesis of this compound from 4-chlorobutyronitrile and phenol is the Houben-Hoesch reaction.[1][2] This reaction is a type of electrophilic aromatic substitution where a nitrile, activated by a Lewis acid and hydrogen chloride, acylates an electron-rich aromatic ring, such as a phenol.[1][2]

The causality behind choosing this method lies in its efficiency for acylating phenols, which can be challenging with standard Friedel-Crafts acylation conditions due to the coordinating effect of the hydroxyl group with the Lewis acid catalyst. The Houben-Hoesch reaction circumvents this by activating the nitrile to form a reactive electrophile, a nitrilium ion, which then attacks the electron-rich phenol ring.[1]

The Underlying Mechanism

The mechanism of the Houben-Hoesch reaction is a two-stage process:

-

Formation of the Ketimine Intermediate: The reaction is initiated by the coordination of the Lewis acid (commonly zinc chloride or aluminum chloride) to the nitrogen atom of the nitrile.[3] Gaseous hydrogen chloride then protonates the nitrile, forming a highly electrophilic nitrilium ion. This electrophile undergoes an electrophilic aromatic substitution reaction with the phenol, typically at the para position due to steric hindrance at the ortho positions. This results in the formation of a ketimine intermediate.[1]

-

Hydrolysis to the Ketone: The ketimine intermediate is then hydrolyzed during the aqueous workup of the reaction mixture. This hydrolysis step cleaves the carbon-nitrogen double bond, yielding the desired aryl ketone, this compound, and an ammonium salt as a byproduct.[1]

Diagram of the Houben-Hoesch Reaction Mechanism:

References

A Comprehensive Spectroscopic Guide to 4-Chloro-4'-hydroxybutyrophenone

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-4'-hydroxybutyrophenone, a butyrophenone derivative of interest to researchers in drug discovery and organic synthesis. This document is intended for scientists and professionals who require a detailed understanding of the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS 7150-55-2) belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a carbonyl group, which is in turn connected to a four-carbon chain.[1][2][3] The presence of a hydroxyl group on the phenyl ring and a chlorine atom on the terminal carbon of the butyryl chain introduces specific functionalities that are crucial for its chemical reactivity and potential biological activity. Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural profile.

Molecular Structure and Key Features

The structural formula of this compound is C₁₀H₁₁ClO₂.[1][2][4][5] Understanding its structure is key to interpreting its spectral data. The molecule consists of a 4-hydroxyphenyl group, a carbonyl group, and a 4-chlorobutyl chain.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The data presented here is based on analysis from spectral databases, with DMSO-d6 as the solvent.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the butyl chain, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Ar-OH |

| ~7.8 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.9 | Doublet | 2H | Ar-H (meta to C=O) |

| ~3.7 | Triplet | 2H | -CH₂-Cl |

| ~3.1 | Triplet | 2H | -C(=O)-CH₂- |

| ~2.1 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Interpretation:

-

Aromatic Region: The para-substituted hydroxyphenyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the carbonyl group (~6.9 ppm).

-

Aliphatic Region: The three methylene groups of the chlorobutyl chain will appear as distinct signals. The methylene group attached to the chlorine atom (-CH₂-Cl) is expected to be the most downfield (~3.7 ppm) due to the electronegativity of chlorine. The methylene group adjacent to the carbonyl group (-C(=O)-CH₂-) will also be deshielded (~3.1 ppm). The central methylene group will appear as a quintet around 2.1 ppm, being split by the two adjacent methylene groups.

-

Hydroxyl Proton: The phenolic hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and temperature. In DMSO-d6, it is expected to appear at a lower field (~10.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument using DMSO-d6 as the solvent.[5]

Table 2: Experimental ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O |

| ~162.0 | C -OH |

| ~131.0 | Ar-C H (ortho to C=O) |

| ~128.0 | Ar-C (ipso to C=O) |

| ~115.0 | Ar-C H (meta to C=O) |

| ~44.5 | -C H₂-Cl |

| ~34.0 | -C(=O)-C H₂- |

| ~27.0 | -CH₂-C H₂-CH₂- |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing at a very low field (~198.0 ppm).

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears around 162.0 ppm. The other aromatic carbons appear in the range of 115-131 ppm.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are consistent with their chemical environment. The carbon attached to the chlorine atom is the most downfield of the aliphatic carbons (~44.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Cl bonds.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| 1600, 1580, 1500 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~750 | Strong | C-Cl stretch |

Interpretation:

-

A broad and strong absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

-

The strong absorption around 1670 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

The presence of both aromatic and aliphatic C-H stretches will be observed.

-

A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the phenol.

-

The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 198.65 g/mol ), the mass spectrum will show the molecular ion peak and several characteristic fragment ions.[4][5]

The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Figure 2: Proposed mass fragmentation pathway.

Interpretation of Fragmentation:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 198, with a corresponding M+2 peak at m/z 200.

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain is a common fragmentation pathway for ketones. This would result in the formation of the 4-hydroxybenzoyl cation at m/z 121 and a chlorobutyl radical.

-

McLafferty Rearrangement: Butyrophenones are known to undergo McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond. This would lead to the formation of a neutral chloropropene molecule and a radical cation at m/z 136.

-

Other Fragments: Loss of the chlorobutyl chain would lead to the 4-hydroxyphenylacylium ion at m/z 121. Subsequent loss of CO would give the hydroxyphenyl cation at m/z 93.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument: A 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, several hundred to thousands of scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a common method for fragmentation.

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, are consistent with the proposed structure. This information is invaluable for researchers working with this compound, ensuring its identity and purity in synthetic and analytical applications.

References

An In-Depth Technical Guide to 4-Chloro-1-(4-hydroxyphenyl)butan-1-one

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-(4-hydroxyphenyl)butan-1-one (CAS No. 7150-55-2), a key butyrophenone intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and a validated laboratory-scale synthesis protocol via Friedel-Crafts acylation. Core sections are dedicated to the mechanistic principles of its synthesis, potential side reactions, and detailed analytical characterization, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide elucidates its primary application as a precursor in the synthesis of advanced pharmaceutical intermediates, highlighting its role in constructing the core structure of various therapeutic agents. Safety protocols and handling guidelines are also provided based on data from structurally related analogs.

Introduction and Chemical Identity

4-Chloro-1-(4-hydroxyphenyl)butan-1-one, also known by its common name 4-Chloro-4'-hydroxybutyrophenone, is a bifunctional organic molecule of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure incorporates a hydroxylated phenyl ring, a ketone, and a terminal alkyl chloride. This unique combination of functional groups makes it a versatile building block for constructing more complex molecular architectures, particularly in drug development. The presence of the reactive alkyl chloride allows for straightforward nucleophilic substitution reactions, while the phenolic hydroxyl group can be used for etherification or other modifications.

The authoritative IUPAC name for this compound is 4-chloro-1-(4-hydroxyphenyl)butan-1-one .[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloro-1-(4-hydroxyphenyl)butan-1-one | [3] |

| Synonyms | This compound, p-(4-Chlorobutyryl)phenol | [1] |

| CAS Number | 7150-55-2 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |

| Molecular Weight | 198.65 g/mol | [3] |

| Physical Form | Solid | [1] |

| Melting Point | 109-116 °C | [2] |

| InChI Key | HZCPODPQEZHXHM-UHFFFAOYSA-N | [3] |

| SMILES | C(CC(=O)c1ccc(cc1)O)CCl | [3] |

Synthesis and Mechanistic Rationale

The principal and most industrially viable method for synthesizing 4-chloro-1-(4-hydroxyphenyl)butan-1-one is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride.[4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of phenol acts as a nucleophile, attacking an electrophilic acylium ion generated in situ.

2.1. The Friedel-Crafts Acylation Mechanism

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds through several key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the 4-chlorobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich phenol ring attacks the electrophilic carbon of the acylium ion. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, the acylation occurs predominantly at the para position, which is sterically less hindered.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to regenerate the stable aromatic ring, yielding the final product.

References

solubility of 4-Chloro-4'-hydroxybutyrophenone in different solvents

An In-depth Technical Guide Topic: Solubility Profile of 4-Chloro-4'-hydroxybutyrophenone: A Framework for Predictive Analysis and Experimental Determination

Abstract

This compound is a butyrophenone derivative with significant potential as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility is a critical prerequisite for its application in reaction chemistry, purification, and formulation development. However, publicly available, quantitative solubility data for this specific compound is scarce. This technical guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound. We will dissect the molecule's physicochemical properties to build a predictive solubility model across various solvent classes. This is followed by a detailed, field-proven protocol for determining thermodynamic solubility via the gold-standard shake-flask method, coupled with HPLC-UV quantification. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to generating reliable solubility data.

Part 1: Physicochemical Characterization and Predictive Solubility Analysis

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting physicochemical properties. By analyzing these properties for this compound, we can logically predict its behavior in different solvent systems.

Molecular Structure and Key Functional Groups

The structure of this compound (MW: 198.65 g/mol , Formula: C10H11ClO2) incorporates several key functional groups that govern its polarity and interaction potential:[1][2]

-

Aromatic Ring (Phenyl Group): A non-polar, hydrophobic moiety that contributes to solubility in aromatic and less polar organic solvents.

-

Ketone Group (C=O): A polar group capable of acting as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): A polar, protic group that can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like water and alcohols.

-

Butyl Chloride Chain (-CH2CH2CH2Cl): A flexible, largely non-polar alkyl chain with a terminal chloro- group that adds moderate polarity.

The molecule presents a classic amphipathic character—a balance of polar (hydroxyl, ketone) and non-polar (phenyl ring, alkyl chain) regions.

Predicted Physicochemical Properties

Several key parameters can be predicted to guide solvent selection:

| Property | Predicted Value / Observation | Implication for Solubility | Source |

| XlogP | 2.1 | A positive LogP value indicates greater lipophilicity ("oil-loving") than hydrophilicity ("water-loving"), predicting low aqueous solubility. | [1] |

| Hydrogen Bond Donors | 1 (from -OH) | Allows for specific, strong interactions with protic and other hydrogen-bonding solvents. | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Enhances interactions with a wide range of polar solvents. | Structural Analysis |

| pKa | ~7.7 (Predicted for the phenolic -OH) | The hydroxyl group is weakly acidic. Solubility in aqueous media will, therefore, be pH-dependent, increasing significantly at pH values more than 2 units above the pKa.[3] | [4] |

Rationale for Solvent Selection: A Predictive Model

Based on the principle of "like dissolves like," we can forecast the solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low in water due to the dominant hydrophobic character (XlogP of 2.1). The presence of the hydroxyl group will permit some solubility, which should increase as the solvent becomes less polar (Methanol > Ethanol > Water), as the solvent's hydrocarbon portion can better accommodate the solute's non-polar regions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents are strong hydrogen bond acceptors and have suitable dielectric constants to solvate the polar regions of the molecule without the competing hydrogen bond network of water. DMSO, in particular, is an excellent solvent for many poorly water-soluble drug candidates.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low to moderate solubility is expected. While the phenyl ring and alkyl chain favor these solvents, the highly polar hydroxyl group will significantly hinder dissolution, as these solvents cannot effectively solvate it.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents offer a balance of polarity to interact with the ketone and chloro- groups while being non-protic, making them compatible with the overall structure. The solubility of compounds often increases in chloroalkanes compared to alkanes.[5]

Part 2: A Validated Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The Shake-Flask method is the universally recognized gold standard for this measurement due to its robustness and reliability.[3][6]

Causality Behind the Shake-Flask Method

This method is authoritative because it directly measures the point of saturation. By adding an excess of the solid compound to the solvent, we create a system where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium ensures the supernatant is maximally saturated. Controlling temperature is critical, as solubility is temperature-dependent.[3] The subsequent analytical quantification of the clear supernatant provides the definitive solubility value.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%, verified by HPLC).

-

Solvent of choice (HPLC grade or equivalent).

-

Calibrated analytical balance.

-

Glass vials with Teflon-lined screw caps.

-

Orbital shaker or rotator within a temperature-controlled incubator.

-

Calibrated centrifuge.

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker within an incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[3] Expert Insight: For a new compound, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has plateaued, thereby validating the equilibration time.

-

-

Phase Separation (Self-Validation Step):

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours to let larger solid particles settle.

-

To remove all undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This step is crucial to avoid artificially high results from suspended microparticles.

-

-

Sample Collection and Preparation:

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the instrument.

-

-

Quantification via HPLC-UV:

-

Develop a specific HPLC method (e.g., using a C18 column) to separate the analyte from any potential impurities. The mobile phase could be a mixture of acetonitrile and water.

-

Identify the wavelength of maximum absorbance (λ-max) for this compound to ensure maximum sensitivity.

-

Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express solubility in desired units, such as mg/mL or mol/L.

-

Part 3: Data Presentation and Interpretation

Once determined, the solubility data should be presented clearly. This allows for easy comparison and informs subsequent experimental design.

Summarizing Quantitative Data

The results from the experimental protocol should be tabulated as follows:

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Method |

| [e.g., Methanol] | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Acetonitrile] | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Deionized Water] | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Toluene] | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is vital to distinguish between the data generated by the above protocol and "kinetic" solubility data.

-

Thermodynamic Solubility: The true equilibrium value, measured from a solid in equilibrium with its solution. This is crucial for formulation and understanding physical stability.

-

Kinetic Solubility: Often measured in early drug discovery, this value is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and measuring the concentration at which it precipitates.[7][8] The resulting precipitate is often amorphous and more soluble than the stable crystalline form. Kinetic solubility is a measure of how readily a compound stays in a supersaturated solution, not its true equilibrium state.

Understanding this difference is paramount. The thermodynamic solubility determined here is the foundational parameter for all late-stage development, including choosing solvents for crystallization, preparing stable liquid formulations, and predicting oral absorption.[9]

References

- 1. PubChemLite - this compound (C10H11ClO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 7150-55-2 [chemicalbook.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. chembk.com [chembk.com]

- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rheolution.com [rheolution.com]

An In-depth Technical Guide to 4-Chloro-4'-hydroxybutyrophenone and its Analogs as Precursors in Drug Synthesis

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-4'-substituted butyrophenones as pivotal precursors in the synthesis of high-impact neuroleptic drugs. While focusing on the structural motif exemplified by 4-Chloro-4'-hydroxybutyrophenone, this document places a strong emphasis on its close and industrially significant analog, 4-chloro-4'-fluorobutyrophenone, which serves as the primary building block for butyrophenone-class antipsychotics such as Haloperidol and Bromperidol. We will dissect the core synthetic pathways, provide detailed experimental protocols, and explain the underlying chemical principles that govern these transformations. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, safety protocols, and analytical validation, thereby bridging theoretical knowledge with practical application in pharmaceutical manufacturing.

Introduction: The Butyrophenone Backbone in Modern Neuroleptics

The butyrophenone class of drugs represents a cornerstone in the pharmacological management of psychosis and schizophrenia. Compounds like Haloperidol and Bromperidol are potent dopamine D2 receptor antagonists, and their efficacy is intrinsically linked to their core chemical structure: a phenylpiperidine moiety linked by a four-carbon chain to a substituted benzoyl group. The construction of this molecular architecture relies on the strategic use of key intermediates, among which 4-chloro-substituted butyrophenones are paramount.

A critical point of clarification is the specific substitution on the 4'-position (para-position) of the phenyl ring. While the topic specifies This compound , the most widely documented and industrially utilized precursor for Haloperidol and related drugs is 4-Chloro-4'-fluorobutyrophenone .[1][2] The fluoro-substituent is a key feature of the final drug structure. This guide will thoroughly detail the synthesis using the fluoro-analog due to its established role, while providing the specific properties of the hydroxy-analog for reference and potential applications in the synthesis of other derivatives.

Physicochemical Profile and Characterization

Accurate characterization of the starting material is a non-negotiable prerequisite for any successful and reproducible synthesis. The identity and purity of the precursor directly impact reaction kinetics, yield, and the impurity profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |

| Molecular Weight | 198.65 g/mol | [3] |

| CAS Number | 7150-55-2 | [4] |

| Canonical SMILES | C(CC(=O)c1ccc(cc1)O)CCl | [3] |

| InChIKey | HZCPODPQEZHXHM-UHFFFAOYSA-N | [3] |

| Appearance | Varies; typically a solid |

Analytical Characterization Protocols

To ensure the precursor meets the stringent quality requirements for pharmaceutical synthesis, a suite of analytical methods must be employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is typically effective.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the compound.[5] It is particularly sensitive for detecting genotoxic impurities like alkylating agents that may arise during synthesis.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should clearly show signals corresponding to the aromatic protons, the hydroxyl proton, and the aliphatic protons of the butyrophenone chain.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH stretch), carbonyl (C=O stretch), and C-Cl bond.

The Core Synthetic Application: Synthesis of Butyrophenone Antipsychotics

The primary utility of 4-chloro-4'-substituted butyrophenones is their role as an electrophile in the N-alkylation of a suitable piperidine derivative. This reaction forms the central carbon-nitrogen bond that defines the final drug. We will detail the synthesis of Haloperidol from 4-chloro-4'-fluorobutyrophenone.

Synthesis of Haloperidol: The Key N-Alkylation Step

The industrial synthesis of Haloperidol involves the direct coupling of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[1]

Causality Behind the Reaction: This is a classic nucleophilic substitution (Sɴ2) reaction.

-

The Electrophile: 4-chloro-4'-fluorobutyrophenone. The carbon atom attached to the chlorine is electron-deficient (electrophilic) due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

-

The Nucleophile: 4-(4-chlorophenyl)-4-hydroxypiperidine. The secondary amine within the piperidine ring is a potent nucleophile, readily donating its lone pair of electrons to form a new bond.

-

The Role of the Base: A base, such as potassium hydroxide or sodium carbonate, is essential to deprotonate the secondary amine of the piperidine, increasing its nucleophilicity and driving the reaction forward. It also neutralizes the HCl formed as a byproduct.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of Haloperidol.

Caption: Synthetic pathway for Haloperidol via N-alkylation.

Detailed Experimental Protocol for Haloperidol Synthesis

This protocol is adapted from established patent literature and represents a standard laboratory-scale procedure.[1]

Materials:

-

4-chloro-4'-fluorobutyrophenone

-

4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride

-

Potassium iodide (catalyst)

-

Potassium hydroxide (base)

-

Water (solvent)

-

Toluene (for extraction)

-

Hydrochloric acid (for acidification)

Procedure:

-

Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride (1 equivalent), potassium iodide (catalytic amount, e.g., 0.2 eq), and water.

-

Basification: Begin stirring and add potassium hydroxide (approx. 2.2 eq) to the mixture. Stir for 5-10 minutes to liberate the free base of the piperidine.

-

Addition of Precursor: Add 4-chloro-4'-fluorobutyrophenone (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add toluene to extract the product. Separate the organic layer.

-

Washing: Wash the organic layer with water to remove inorganic salts.

-

Acidification and Isolation: Cool the toluene solution and slowly add concentrated hydrochloric acid to precipitate Haloperidol as its hydrochloride salt.

-

Purification: Filter the resulting solid, wash with cold toluene or another suitable solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Self-Validating System: The success of this protocol relies on careful monitoring. The initial basification is critical to ensure the piperidine is in its nucleophilic free-base form. The use of a catalyst like potassium iodide can facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate. Purity is validated at the end by HPLC and melting point analysis.

Application to Bromperidol Synthesis

The synthesis of Bromperidol follows the exact same chemical logic. The only difference is the piperidine starting material, which is 4-(4-bromophenyl)-4-hydroxypiperidine .[6][7] The butyrophenone precursor remains 4-chloro-4'-fluorobutyrophenone, as the fluoro-substituent is also present in the final Bromperidol structure.[7]

Safety, Handling, and Regulatory Considerations

Working with chlorinated organic compounds requires strict adherence to safety protocols to minimize exposure and ensure environmental protection.

Hazard Identification and Safe Handling

The following table summarizes the key hazards associated with butyrophenone precursors, based on data for structurally similar compounds.[8][9]

Table 2: Hazard Identification and Recommended Personal Protective Equipment (PPE)

| Hazard | Description | Recommended PPE & Handling |

| Skin Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis.[8] | Wear nitrile or neoprene protective gloves. Use a lab coat. Wash hands thoroughly after handling.[8][9] |

| Eye Irritation | Causes serious eye irritation.[8] | Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible.[8][9] |

| Respiratory Irritation | May cause respiratory irritation if fumes or dust are inhaled.[8] | Handle only in a well-ventilated area or a chemical fume hood.[8][9] |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[9] |

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.[8]

Regulatory Context

While this compound itself may not be explicitly listed on international precursor watchlists, the synthesis of controlled substances like fentanyl involves piperidine-based precursors that are heavily regulated.[10][11] All laboratories and manufacturing sites must comply with national and international regulations regarding the purchase, storage, and use of chemicals that can be diverted for illicit drug manufacture.[12][13] Proper documentation and inventory control are essential components of responsible chemical management.

Conclusion

4-Chloro-4'-substituted butyrophenones are indispensable precursors in pharmaceutical science, providing the foundational electrophilic component for the synthesis of the entire butyrophenone class of antipsychotics. A precise understanding of the N-alkylation reaction mechanism, coupled with rigorous analytical control and stringent safety protocols, enables the efficient and safe production of life-changing medications like Haloperidol and Bromperidol. As drug development evolves, the core principles detailed in this guide—from precursor characterization to process safety—will remain the bedrock of reliable and responsible pharmaceutical manufacturing.

References

- 1. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 7150-55-2 [chemicalbook.com]

- 5. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. oas.org [oas.org]

- 12. deaecom.gov [deaecom.gov]

- 13. unis.unvienna.org [unis.unvienna.org]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-4'-hydroxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Chloro-4'-hydroxybutyrophenone, a key intermediate in the preparation of various pharmacologically active compounds, including the antipsychotic drug haloperidol. The document emphasizes the prevalent synthetic strategy, the Friedel-Crafts acylation, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of critical process parameters. Furthermore, alternative synthetic routes, potential side reactions, and purification strategies are examined to provide a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₁ClO₂[1], is a crucial building block in medicinal chemistry. Its butyrophenone scaffold is a common feature in a variety of central nervous system (CNS) active agents. The presence of a hydroxyl group on the phenyl ring and a chloro group on the butyryl chain offers versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of complex target molecules. This guide aims to provide a detailed and practical overview of its synthesis, focusing on robust and scalable methodologies.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction allows for the direct introduction of the 4-chlorobutyryl group onto the phenol ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established mechanism involving the formation of a highly electrophilic acylium ion.

Diagram: Mechanism of Friedel-Crafts Acylation

References

The Butyrophenone Revolution: A Technical Guide to the Discovery and Evolution of a Foundational Class of Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm Shift in Psychiatry

The mid-20th century marked a pivotal era in the history of medicine, particularly in the nascent field of psychopharmacology. The introduction of chlorpromazine in the early 1950s had, for the first time, offered a tangible pharmacological intervention for psychosis, cracking open the door to the biological underpinnings of severe mental illness.[1][2] However, the therapeutic landscape was still in its infancy. It was in this environment of burgeoning hope and scientific curiosity that a Belgian physician and pharmacologist, Dr. Paul Janssen, and his team at Janssen Pharmaceutica, would serendipitously uncover a novel class of compounds that would not only refine the treatment of psychosis but also profoundly shape our understanding of its neurobiology: the butyrophenones.[3][4][5] This guide provides a comprehensive technical journey through the discovery, history, and enduring legacy of these remarkable derivatives.

Part 1: The Genesis of Haloperidol - From Analgesia to Antipsychotic Efficacy

The story of the butyrophenones begins not with a targeted search for an antipsychotic, but with the systematic exploration of pethidine (meperidine) analogs for analgesic properties.[6] Dr. Janssen, a proponent of the idea that a compound's chemical structure directly relates to its physiological effects, led his team in the methodical modification of promising molecules.[7] This research into central analgesic molecules derived from pethidine and methadone led to the synthesis of phenoperidine and numerous subsequent analogs.[5] A pivotal decision was made by the chemists at Janssen to substitute the propiophenone group with a butyrophenone group, leading to the synthesis of a compound designated R-1625.[5] This new molecule, synthesized on February 11, 1958, demonstrated potent neuroleptic properties in animal studies, far outweighing any analgesic effects.[7] Named haloperidol due to the presence of two halogenated substitutes in its structure, this compound would become the cornerstone of the butyrophenone class.[5]

The Chemical Blueprint: Synthesis of Haloperidol

The synthesis of haloperidol, while refined over the years, fundamentally involves the alkylation of a piperidine derivative with a butyrophenone side chain. A common synthetic route is outlined below:

Experimental Protocol: Synthesis of Haloperidol

-

Formation of the Piperidine Intermediate: The synthesis often begins with the preparation of 4-(4-chlorophenyl)piperidin-4-ol. One method involves the reaction of 1-chloro-4-isopropenylbenzene with ammonium chloride and formaldehyde to form an intermediate, which is then heated to yield 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. Subsequent treatment with anhydrous hydrogen bromide followed by an excess of sodium hydroxide affords the desired 4-(4-chlorophenyl)piperidin-4-ol.[8]

-

Alkylation with the Butyrophenone Side Chain: The prepared piperidine intermediate is then reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base, such as potassium iodide and potassium hydroxide, in a suitable solvent like water or toluene.[8][9] The mixture is typically heated under reflux for several hours to facilitate the nucleophilic substitution reaction, yielding haloperidol.[9]

-

Purification: The resulting haloperidol is then isolated and purified through standard laboratory techniques such as extraction, crystallization, and chromatography to yield the final active pharmaceutical ingredient.

Part 2: Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic efficacy of butyrophenones is intrinsically linked to their potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[6][8] This blockade of dopamine signaling is believed to be the primary mechanism through which these drugs alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] The discovery of this mechanism was a landmark in psychiatry, providing strong support for the "dopamine hypothesis" of schizophrenia.

Quantitative Insights: Receptor Binding Affinities

The affinity of various butyrophenone derivatives for dopamine and other neurotransmitter receptors has been extensively studied. This quantitative data provides a clear rationale for their pharmacological profiles and the subtle differences in their clinical effects.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) |

| Haloperidol | ~200-1000 | ~1-2 | ~0.7 | ~5 | ~20-50 |

| Benperidol | - | ~0.04 | - | - | ~2 |

| Droperidol | - | ~1.5 | - | - | ~1.8 |

| Spiperone | ~50 | ~0.03 | - | - | ~0.16 |

| Pipamperone | - | ~60 | - | - | ~2 |

Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.

The table above highlights the high affinity of most butyrophenones for the D2 receptor. Spiperone, for instance, exhibits exceptionally high affinity. Interestingly, pipamperone, while a D2 antagonist, also shows significant affinity for the 5-HT2A receptor, foreshadowing the development of atypical antipsychotics which target both dopamine and serotonin systems.[3][4]

Decoding the Molecular Architecture: SAR of Butyrophenones

The structure-activity relationship of butyrophenones reveals key molecular features essential for their antipsychotic activity:

-

Aromatic System: A fluoro-substitution at the para-position of the aromatic ring of the butyrophenone moiety generally enhances antipsychotic activity.[10]

-

Carbonyl Group: The carbonyl group (C=O) is optimal for activity, although it can be replaced by other groups with some retention of function.[10]

-

Propyl Chain: A three-carbon (propyl) chain linking the carbonyl group to the nitrogen atom is optimal for activity; lengthening or shortening this chain decreases efficacy.[10]

-

Aliphatic Amino Nitrogen: A tertiary aliphatic amino nitrogen is required and exhibits the highest activity when incorporated into a cyclic structure, such as a piperidine ring.[10]

-

4-Arylpiperidine Moiety: An aromatic group attached to the 4th position of the piperidine ring is crucial. This moiety is thought to be superimposable on the 2-phenylethylamino portion of dopamine, contributing to its affinity for dopamine receptors.

Part 3: Clinical Development and the Evolution of Butyrophenone Derivatives

Following its synthesis, haloperidol underwent rapid clinical development in Europe. The initial clinical studies, primarily conducted at the University of Liège, confirmed its efficacy in treating a range of psychiatric disorders, including acute and chronic paranoid psychosis and mania.[7] Haloperidol was first marketed in Belgium in October 1959 under the brand name Haldol.[11] However, its introduction into the United States was met with challenges, including a failed clinical trial that initially cast doubt on its efficacy.[7][12]

Assessing Efficacy: The Haase Handwriting Test

In the early days of psychopharmacology, objective measures of drug efficacy were limited. Dr. Paul Janssen and his colleagues utilized a novel approach to clinically characterize the effects of butyrophenone analogues: the Haase handwriting test.[3][4] This test was based on the observation that neuroleptic-induced extrapyramidal side effects (EPS), particularly parkinsonism, manifested as changes in fine motor control, which could be quantified through handwriting analysis.

Methodology of the Haase Handwriting Test (Conceptual Overview)

-

Baseline Assessment: Patients were asked to provide a handwriting sample (e.g., writing a standardized sentence) before the initiation of treatment to establish a baseline.

-

Titration and Monitoring: As the dose of the butyrophenone derivative was gradually increased, patients would provide repeated handwriting samples.

-

Analysis of Micrographia and Bradykinesia: The handwriting samples were analyzed for changes in size (micrographia) and speed (bradykinesia), which are characteristic signs of drug-induced parkinsonism.

-

Correlation with Clinical Efficacy: The dose at which these subtle motor changes appeared was found to correlate with the dose required for antipsychotic efficacy. This allowed for a more objective titration of the medication to a therapeutically effective level while minimizing excessive side effects.

While not a formalized, standardized protocol in the modern sense, the Haase handwriting test represented a pioneering effort in the use of objective biomarkers to guide psychopharmacological treatment.

Beyond Haloperidol: A Family of Derivatives

The success of haloperidol spurred the development of a wide range of butyrophenone derivatives, each with a unique pharmacological profile.[3][4]

-

Pimozide and Fluspirilene: These compounds represent a novel chemical family of neuroleptics that emerged from continued research at Janssen.[3][4]

-

Pipamperone: Discovered in 1961, pipamperone was a forerunner of modern atypical antipsychotics due to its significant serotonin 5-HT2A receptor antagonism in addition to its dopamine D2 receptor blocking properties.[3][4][5]

-

Droperidol: This butyrophenone found a niche as a potent antiemetic and sedative.

-

Benperidol: Noted for its high potency as an antipsychotic agent.[13]

The exploration of these derivatives not only provided new therapeutic options but also deepened the understanding of the complex interplay of different neurotransmitter systems in psychosis. This line of research ultimately led to the development of the first atypical antipsychotics, such as risperidone, which were designed with the structures of benperidol and lenperone as a basis.[14]

Conclusion: An Enduring Legacy

The discovery of the butyrophenone derivatives, born from the methodical and insightful research of Dr. Paul Janssen and his team, represents a monumental achievement in the history of medicine. Haloperidol and its successors not only provided much-needed therapeutic options for individuals suffering from psychosis but also laid the groundwork for our modern understanding of the neurobiology of schizophrenia. The principles of dopamine receptor antagonism, the importance of structure-activity relationships, and the quest for compounds with improved side-effect profiles, all hallmarks of the butyrophenone story, continue to guide the development of novel antipsychotic agents to this day. This technical guide serves as a testament to the enduring legacy of this remarkable class of molecules and the scientific rigor that brought them to light.

References

- 1. ourworldindata.org [ourworldindata.org]

- 2. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP2357172B1 - Process for the preparation of pimozide - Google Patents [patents.google.com]

- 14. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

Methodological & Application

Topic: Synthesis of 4-Chloro-4'-hydroxybutyrophenone via Friedel-Crafts Acylation

An Application Note and Detailed Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-4'-hydroxybutyrophenone, a critical intermediate in pharmaceutical manufacturing, particularly for the antipsychotic agent Haloperidol. The synthesis is achieved through the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride. This application note delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and offers insights into process optimization and troubleshooting. We will explore the nuanced challenges of acylating a highly activated and bidentate nucleophile like phenol, including regioselectivity and the competitive Fries rearrangement pathway.

Introduction and Scientific Principles

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds on aromatic rings.[1][2] The reaction involves the introduction of an acyl group (-COR) onto an aromatic substrate through electrophilic aromatic substitution, typically using an acyl halide or anhydride and a strong Lewis acid catalyst.[3][4]

This compound is not a reagent used in Friedel-Crafts reactions, but rather a key product synthesized via this method. Its bifunctional nature—containing a ketone, an alkyl halide, and a phenol—makes it a versatile building block for more complex molecules.[5] Its most notable application is as a precursor in the multi-step synthesis of Haloperidol.[6][7][8]

The synthesis presents a classic yet intricate example of electrophilic aromatic substitution on a substituted benzene ring. Phenol's hydroxyl group is a powerful activating substituent, directing electrophilic attack to the ortho and para positions. However, its lone pair of electrons can also complex with the Lewis acid catalyst, which can complicate the reaction.[9][10]

The Core Mechanism: C-Acylation

The primary reaction pathway involves the acylation of the aromatic ring. The mechanism proceeds through several distinct steps:[2][11]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the halogen of the 4-chlorobutyryl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[1][11]

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, often the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[2]

Key Challenge: O-Acylation and the Fries Rearrangement

Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the ring or O-acylation on the phenolic oxygen to form an ester.[9][10] Direct O-acylation is an esterification reaction.

Under Friedel-Crafts conditions, the initially formed phenyl ester can undergo a subsequent, Lewis acid-catalyzed intramolecular rearrangement known as the Fries Rearrangement .[12][13][14] This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the ring, ultimately yielding the same hydroxyaryl ketone product.

The ratio of C-acylation to O-acylation (and subsequent rearrangement) is heavily influenced by reaction conditions.[9]

-

High Catalyst Concentration: An excess of Lewis acid favors direct C-acylation (the Friedel-Crafts pathway). The catalyst complexes with the phenolic oxygen, reducing its nucleophilicity and favoring the attack by the aromatic ring.[9]

-

Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable ortho isomer, while lower temperatures favor the kinetically controlled para product.[12][14]

-

Solvent: Non-polar solvents often favor ortho substitution, whereas more polar solvents can increase the ratio of the para product.[14]

For the synthesis of this compound, conditions are optimized to favor direct, para-selective C-acylation.

Visualized Workflow and Mechanisms

Overall Synthesis Workflow

The diagram below outlines the complete workflow from starting materials to the purified final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 13. Fries Rearrangement [organic-chemistry.org]

- 14. byjus.com [byjus.com]

Application Note: Comprehensive Purity Assessment of 4-Chloro-4'-hydroxybutyrophenone

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-4'-hydroxybutyrophenone is a key chemical intermediate, notably in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive chlorobutyl chain and a phenolic moiety, makes it a versatile building block.[1][2][3] As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.

The presence of impurities—such as unreacted starting materials, by-products from side reactions (e.g., isomers), or degradation products—can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the API. Therefore, robust, validated analytical methods are essential for quantifying the purity of this compound and for identifying and controlling its impurities to levels stipulated by regulatory bodies like the ICH.

This guide provides a detailed overview of the principal analytical techniques for a comprehensive purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. Additionally, spectroscopic methods for structural confirmation are discussed.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |

| Molecular Weight | 198.65 g/mol | [1][3] |

| CAS Number | 7150-55-2 | [3][4] |

| LogP (Predicted) | 2.28 | [3] |

| Appearance | Solid (form may vary) | [5] |